molecular formula C16H15N3O2 B2461124 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034327-63-2

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2461124
CAS No.: 2034327-63-2
M. Wt: 281.315
InChI Key: AXLMMHBHEUZUSN-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and safety information. For “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide”, there is limited information available .

Scientific Research Applications

Facile Synthesis and Biological Activities

A study by Zaki, Al-Gendey, and Abdelhamid (2018) highlights the utility of chalcone derivatives, closely related to the target compound, in synthesizing various heterocyclic compounds with significant biological activities. Their research led to the creation of pyridine, thioamide, thiazole, and pyrano[2,3-d]thiazole derivatives, showing high cytotoxicity against the MCF-7 cell line, indicating potential anticancer applications (Zaki, Al-Gendey, & Abdelhamid, 2018).

Reactivity and Synthesis of Benzothiazole Derivatives

Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further converted it into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions. This compound was then used in electrophilic substitution reactions, demonstrating the synthetic versatility of furan-2-yl compounds (Aleksandrov & El’chaninov, 2017).

Oxidation and Derivative Synthesis

Levai et al. (2002) explored the oxidative transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into tetrahydrobenzofuran derivatives. This study underscores the chemical transformations possible with benzamide derivatives, potentially leading to new pharmacologically active compounds (Levai et al., 2002).

Synthesis of Heterocyclic Derivatives

The work of El-Essawy and Rady (2011) focused on synthesizing N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. Their findings contribute to the development of compounds with potential medicinal applications, highlighting the importance of furan-2-yl derivatives in creating bioactive molecules (El-Essawy & Rady, 2011).

Antiviral and Anti-Influenza Activities

Hebishy, Salama, and Elgemeie (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 influenza virus. This study emphasizes the potential of benzamide and pyrazole derivatives in addressing viral diseases, showcasing the relevance of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(13-5-2-1-3-6-13)17-8-9-19-12-14(11-18-19)15-7-4-10-21-15/h1-7,10-12H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMMHBHEUZUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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